molecular formula C13H12Cl2N4O2 B2796358 Methyl 3-amino-6-chloro-5-((4-chlorobenzyl)amino)pyrazine-2-carboxylate CAS No. 1230-63-3

Methyl 3-amino-6-chloro-5-((4-chlorobenzyl)amino)pyrazine-2-carboxylate

Cat. No. B2796358
CAS RN: 1230-63-3
M. Wt: 327.17
InChI Key: LONMQDCVLPEMAE-UHFFFAOYSA-N
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Description

“Methyl 3-amino-6-chloro-5-((4-chlorobenzyl)amino)pyrazine-2-carboxylate” is a pyrazine derivative . Pyrazine derivatives are nitrogen-containing heterocycles that have been employed in different applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules .


Molecular Structure Analysis

This compound is a member of pyrazines, a methyl ester, and an aromatic amine . It contains a pyrrole ring and a pyrazine ring . The InChI code for this compound is 1S/C6H6ClN3O3/c1-13-6(12)2-4(8)10-5(11)3(7)9-2/h1H3, (H3,8,10,11) .


Chemical Reactions Analysis

The chemical reactions involving pyrazine derivatives are not clearly recognized . More research is needed to understand the specific chemical reactions of “this compound”.

Scientific Research Applications

Synthesis and Chemical Transformations

Methyl 3-amino-6-chloro-5-((4-chlorobenzyl)amino)pyrazine-2-carboxylate is a compound that serves as a building block in the synthesis of various heterocyclic compounds. Research studies have explored its utility in the creation of diverse molecular architectures, demonstrating its versatility in organic synthesis.

  • The compound is utilized in the synthesis of pyrazolo[3,4-b]pyridines and pyrazolo[3,4-b]quinolones through reactions with malononitrile, hydrazine, and ketones, showcasing its role in generating complex heterocycles (Bhavsar, Nikam, Gangurde, & Toche, 2014).

  • It has been used in reactions to produce novel furo[3,2-e]pyrazolo[3,4-b]pyrazines, indicating its application in constructing fused pyrazine systems with potential pharmacological activities (Kamal El‐Dean, Radwan, Zaki, & Abdul‐Malik, 2018).

  • Another study highlights its application in the Vilsmeier-Haack reaction, leading to the synthesis of novel heterocyclo-substituted furo[2,3-c:5,4-c′]dipyrazole derivatives, underscoring its utility in synthesizing compounds with potential antibacterial and antifungal properties (Awad, 1992).

Mechanism of Action

The action mechanisms of pyrazine derivatives, including “Methyl 3-amino-6-chloro-5-((4-chlorobenzyl)amino)pyrazine-2-carboxylate”, are not clearly recognized . They have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Future Directions

The pyrrolopyrazine structure, which includes “Methyl 3-amino-6-chloro-5-((4-chlorobenzyl)amino)pyrazine-2-carboxylate”, is an attractive scaffold for drug discovery research . The synthetic methods and biological activities of pyrrolopyrazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

properties

IUPAC Name

methyl 3-amino-6-chloro-5-[(4-chlorophenyl)methylamino]pyrazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N4O2/c1-21-13(20)9-11(16)19-12(10(15)18-9)17-6-7-2-4-8(14)5-3-7/h2-5H,6H2,1H3,(H3,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LONMQDCVLPEMAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C(C(=N1)Cl)NCC2=CC=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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